molecular formula C11H14O2S B15177984 Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester CAS No. 36760-43-7

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester

Cat. No.: B15177984
CAS No.: 36760-43-7
M. Wt: 210.29 g/mol
InChI Key: IGRMSXXOLUAPSN-UHFFFAOYSA-N
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Description

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester: is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is known for its unique structural features, which include a carbonothioic acid moiety bonded to a tert-butyl group and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester typically involves the reaction of carbonothioic acid derivatives with tert-butyl alcohol and phenyl esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester is used as a reagent in organic synthesis to introduce carbonothioic acid moieties into target molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonothioic acid derivatives. It serves as a model compound to investigate the biochemical pathways and interactions of sulfur-containing organic molecules .

Medicine: Its unique structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester involves its interaction with molecular targets through its carbonothioic acid and ester functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and biological properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and phenyl ester groups enhances its stability and makes it a versatile reagent in various chemical and biological applications .

Properties

CAS No.

36760-43-7

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

tert-butyl phenylsulfanylformate

InChI

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

IGRMSXXOLUAPSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)SC1=CC=CC=C1

Origin of Product

United States

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